molecular formula C9H10F2O2 B3025416 2,2-Difluoro-2-(4-methoxyphenyl)ethanol CAS No. 762292-75-1

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Cat. No. B3025416
CAS RN: 762292-75-1
M. Wt: 188.17 g/mol
InChI Key: MXSBRZRLYBDTNH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyphenyl)ethanol (CAS# 762292-75-1) is a useful research chemical . It has a molecular weight of 188.17 and a molecular formula of C9H10F2O2 .


Synthesis Analysis

The synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol involves two stages . In the first stage, 4-Methoxyphenylacetaldehyde is combined with L-proline in N,N-dimethyl acetamide at 20℃ for 0.5 hours . In the second stage, N-fluorobis(benzenesulfon)imide is added to the mixture in N,N-dimethyl acetamide at 20℃ for 4 hours . After the reaction is complete, the layer is separated and dissolved in methanol. The temperature is lowered to 0 °C, and sodium borohydride is added dropwise. The temperature is then raised to room temperature, and the mixture is stirred for 2 hours. After the reaction is completed, 2,2-difluoro-2-(4-methoxyphenyl)ethanol is obtained in a yield of 90% .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol has been studied using laser-induced fluorescence (LIF) excitation, dispersed fluorescence (DF), IR–UV hole-burning, and IR dip spectra of jet-cooled 2-(4-methoxyphenyl)ethanol . Five conformers were found in the LIF excitation spectrum. The most stable conformer was Ggπ, and the second most stable conformer was Ggπ′ (the trans rotamer of the methoxy group for Ggπ) .

Scientific Research Applications

Biocatalytic Production

2,2-Difluoro-2-(4-methoxyphenyl)ethanol, as an enantiomerically pure compound, is crucial in the biocatalytic production of various drug intermediates. A study by Kavi et al. (2021) highlights its synthesis using Lactobacillus senmaizuke as a biocatalyst. This process is optimized for conditions like pH, temperature, and agitation speed, resulting in high conversion and yield. This compound is used in synthesizing antihistamines such as diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).

Asymmetric Biosynthesis

Lou Wenyong (2011) investigated the biocatalytic enantioselective reduction of 4-methoxyacetophenone to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. Different solvent systems, including ionic liquid-containing co-solvent systems, were used to enhance the reaction's efficiency. The study provides insights into the catalytic performance and its dependence on the types of ions in the ionic liquids (Wenyong, 2011).

Solvent Intervention in Solvolysis

Kwang‐ting Liu et al. (2006) conducted a study on the solvolysis of tertiary benzylic benzoates, including compounds similar to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. This research provides insights into the rates of solvolysis in different solvent systems, highlighting the solvent-dependent mechanisms and intervention in the solvolysis process (Liu, Chang, & Chin, 2006).

Safety and Hazards

The safety data sheet for 2,2-Difluoro-2-(4-methoxyphenyl)ethanol indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2,2-difluoro-2-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSBRZRLYBDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290516
Record name β,β-Difluoro-4-methoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

CAS RN

762292-75-1
Record name β,β-Difluoro-4-methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762292-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Difluoro-4-methoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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